

# An In-depth Technical Guide to the Chemical Properties of 1,12-Dibromododecane

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## Compound of Interest

Compound Name: *Dibromododecane*

Cat. No.: *B8593686*

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## Introduction

**1,12-Dibromododecane** is a bifunctional organobromine compound with a linear twelve-carbon chain.<sup>[1]</sup> Its structure, featuring bromine atoms at both terminal positions, makes it a versatile building block in organic synthesis.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data, tailored for professionals in research and development.

## Chemical and Physical Properties

**1,12-Dibromododecane** is typically an off-white to pale brown crystalline solid at room temperature.<sup>[3]</sup> It is generally stable under standard storage conditions, which include a dry environment away from direct sunlight and strong oxidizing agents.<sup>[3]</sup><sup>[4]</sup> The compound is combustible and care should be taken to avoid ignition sources.<sup>[3]</sup>

## Tabulated Physical and Chemical Data

The quantitative properties of **1,12-dibromododecane** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>24</sub> Br <sub>2</sub>	[5]
Molecular Weight	328.13 g/mol	[6]
CAS Number	3344-70-5	[5]
Appearance	Off-white to pale brown crystalline solid	[3][4]
Melting Point	38-42 °C	[5][6]
Boiling Point	215 °C at 15 mmHg	[4][6]
Density	Approximately 1.3 g/cm <sup>3</sup>	[5]
Solubility	Insoluble in water; Soluble in hot methanol, hexane, toluene, and chloroform.[2][3][4]	
Flash Point	>113 °C (>235.4 °F) - closed cup	[6]
Refractive Index	~1.4765 (estimate)	[4]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,12-dibromododecane. Below is a summary of its key spectral features.

## Tabulated Spectroscopic Data

Technique	Key Features and Assignments	Source(s)
$^1\text{H}$ NMR	Spectra available, detailed shifts require consultation of spectral databases. <a href="#">[1]</a> <a href="#">[7]</a>	
$^{13}\text{C}$ NMR	Spectra available, detailed shifts require consultation of spectral databases. <a href="#">[7]</a> <a href="#">[8]</a>	
FT-IR	Spectra available, characteristic C-H and C-Br stretching and bending vibrations are expected. <a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[9]</a>	
Mass Spectrometry	Mass spectra are available for review in spectral databases. <a href="#">[7]</a>	

## Reactivity and Key Reactions

The reactivity of 1,12-**dibromododecane** is dominated by the two terminal carbon-bromine bonds. The bromine atoms are good leaving groups, making the terminal carbons susceptible to nucleophilic substitution ( $\text{S}_{\text{N}}2$ ) reactions.[\[1\]](#) This allows for the facile introduction of a wide range of functional groups.

Common reactions involving 1,12-**dibromododecane** include:

- **Williamson Ether Synthesis:** Reaction with alkoxides or phenoxides to form long-chain diethers. This reaction is fundamental in modifying the lipophilicity of molecules, a key consideration in drug development.[\[10\]](#)
- **Polymer Synthesis:** Its bifunctional nature makes it an ideal monomer for step-growth polymerization. For instance, it reacts with diamines to form ionene polymers.[\[11\]](#)

- Formation of Grignard Reagents: Reaction with magnesium can form a di-Grignard reagent, a powerful tool for carbon-carbon bond formation.[\[1\]](#)
- Quaternization Reactions: It readily reacts with tertiary amines to form quaternary ammonium salts, which have applications as surfactants and phase-transfer catalysts.

A significant application of 1,12-**dibromododecane** is in the synthesis of various pharmaceutical intermediates and other complex organic molecules.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

Detailed methodologies for the synthesis of 1,12-**dibromododecane** and a representative key reaction are provided below.

### Synthesis of 1,12-Dibromododecane from 1,12-Dodecanediol

This protocol describes the one-step bromination of 1,12-dodecanediol.

Materials:

- 1,12-Dodecanediol (0.1 mol)
- Sodium bromide (26 g, 0.25 mol)
- Concentrated sulfuric acid (50 mL)
- Water
- Saturated sodium bicarbonate solution
- Anhydrous calcium chloride
- 250 mL three-neck flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a 250 mL three-neck flask, add 30 mL of water and slowly add 50 mL of concentrated sulfuric acid while cooling and stirring.
- To the cooled solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol).
- Heat the mixture to reflux and maintain for 4 hours.
- Cool the reaction mixture to room temperature and add 100 mL of water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer successively with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.
- Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.
- Perform vacuum distillation to obtain the pure, colorless liquid 1,12-**dibromododecane**.

## Williamson Ether Synthesis: Preparation of 1,12-Diphenoxydodecane

This protocol is an adaptation for the synthesis of a diether from 1,12-**dibromododecane** and phenol.

Materials:

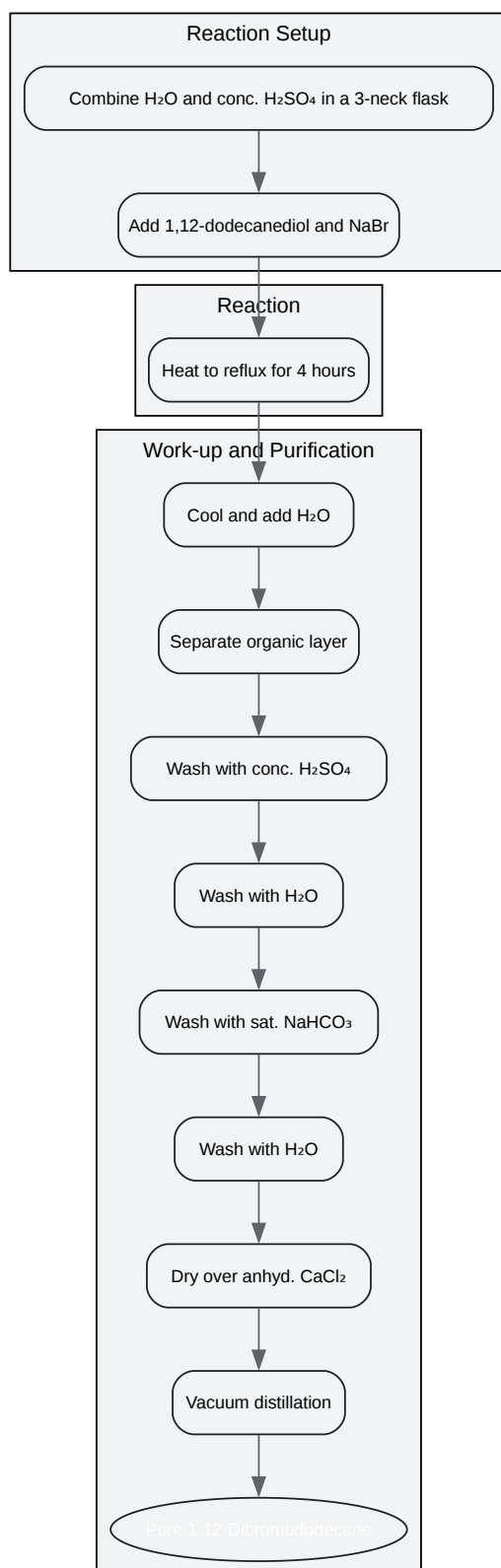
- 1,12-**Dibromododecane** (1.0 eq)
- Phenol (2.2 eq)
- Potassium carbonate ( $K_2CO_3$ , 4.0 eq)
- Tetrabutylammonium bromide (TBAB, 0.2 eq) - as a phase transfer catalyst
- Acetone or Acetonitrile
- Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

#### Procedure:

- To a round-bottom flask, add phenol (2.2 eq), potassium carbonate (4.0 eq), tetrabutylammonium bromide (0.2 eq), and the solvent (e.g., acetone).
- Stir the mixture at room temperature for 10 minutes.
- Add **1,12-dibromododecane** (1.0 eq) to the reaction mixture.
- Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash the filter cake with the solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude product can be further purified by dissolving it in a suitable organic solvent (e.g., diethyl ether), washing with water and brine, drying over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.

## Visualizations

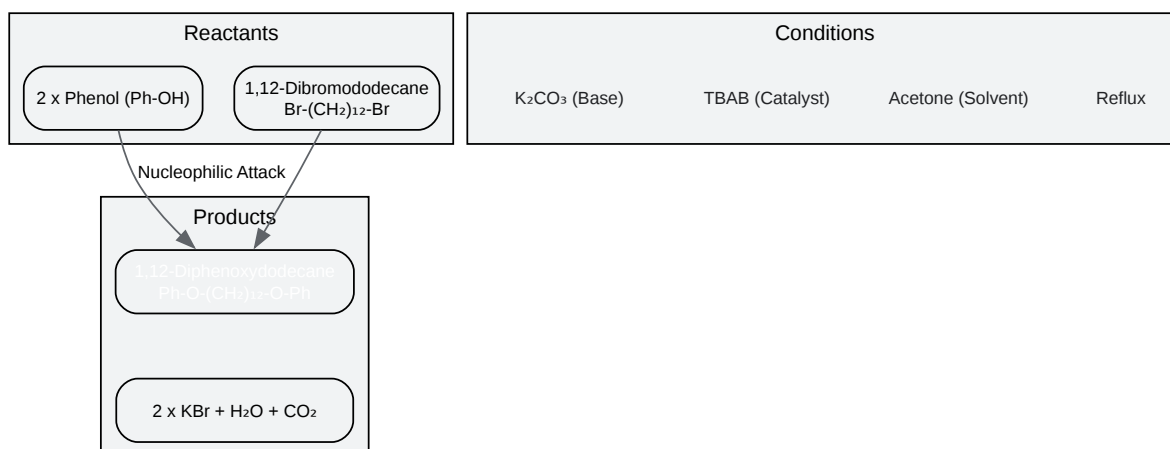
### Synthesis Workflow of 1,12-Dibromododecane



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Caption: Experimental workflow for the synthesis of 1,12-**dibromododecane**.

## Reaction Pathway for Williamson Ether Synthesis



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Caption: Reaction scheme of the Williamson ether synthesis.

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